molecular formula C14H16ClNO3S B12676795 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester CAS No. 165549-82-6

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester

Cat. No.: B12676795
CAS No.: 165549-82-6
M. Wt: 313.8 g/mol
InChI Key: KUNDAGPTAQCCAH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chloro substituent, and a cyclopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as liquid chromatography is essential for monitoring the synthesis and ensuring the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research has explored its potential as an anti-HIV agent, with studies focusing on its stability, protein binding, and pharmacokinetics.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound may inhibit viral replication by binding to viral enzymes or interfering with viral entry into host cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester: This compound shares a similar structure but differs in the ester group, which can affect its reactivity and applications.

    Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, 2-propynyl ester:

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester lies in its specific ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

165549-82-6

Molecular Formula

C14H16ClNO3S

Molecular Weight

313.8 g/mol

IUPAC Name

cyclopropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C14H16ClNO3S/c1-8(2)18-14(20)16-9-3-6-12(15)11(7-9)13(17)19-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,20)

InChI Key

KUNDAGPTAQCCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC2CC2

Origin of Product

United States

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